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m-PEG3-Sulfone-PEG3-acid

Cat. No.: B8106207
M. Wt: 416.5 g/mol
InChI Key: CLINTTTZSLFCQX-UHFFFAOYSA-N
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Description

Contextualization within Advanced PEG Linker Chemistry for Targeted Functionalization

The development of PEG linkers has transformed therapeutic and diagnostic medicine. The process of attaching PEG chains, known as PEGylation, enhances the solubility, stability, and circulation time of molecules like drugs and proteins. purepeg.comcreativepegworks.com This technique shields therapeutic agents from enzymatic degradation and reduces their clearance by the immune system. creativepegworks.combiochempeg.com

Initially, PEGylation involved simple, often non-specific, attachments. However, the field has evolved towards advanced linkers that allow for precise, site-specific conjugation. purepeg.com This precision is vital for creating sophisticated constructs such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells. purepeg.compurepeg.com Linkers like m-PEG3-Sulfone-PEG3-acid represent this advanced generation, offering defined lengths and specific reactive groups that enable the construction of homogeneous and highly effective bioconjugates. purepeg.comtechnologynetworks.com These linkers are integral to targeted therapies, ensuring that a therapeutic payload is delivered directly to the intended site, which minimizes off-target effects and improves patient safety. biochempeg.compurepeg.com

Overview of Heterobifunctional PEG Architectures in Chemical Biology and Materials Science

Heterobifunctional linkers are compounds that possess two different reactive functional groups at their termini. purepeg.comjenkemusa.com This dual-reactivity architecture, with a general structure of X-PEG-Y, is the key to their utility as crosslinkers or spacers between two distinct chemical or biological entities. purepeg.comjenkemusa.comcd-bioparticles.net For example, one end of the linker can be designed to attach to a therapeutic drug, while the other end binds to a targeting molecule like an antibody or peptide. purepeg.com

The PEG component of these linkers confers several advantages. It increases the water solubility of hydrophobic molecules, making them easier to administer, and adds flexibility. creativepegworks.comtechnologynetworks.comjenkemusa.com The "stealth" nature of the PEG chain helps conjugated molecules evade the immune system, prolonging their circulation time and allowing for better accumulation at target sites, such as tumors. purepeg.comcreativepegworks.com These properties have made heterobifunctional PEGs indispensable in the development of ADCs, nanoparticle drug delivery systems, and diagnostic imaging agents. purepeg.combiochempeg.comcd-bioparticles.net

Significance of Sulfone and Carboxylic Acid Functionalities in Modular Conjugation Design

The specific functionalities of this compound—the sulfone and the carboxylic acid—are central to its role in modular conjugation. This design allows for a flexible, step-wise approach to building complex molecules. nih.govresearchgate.net

The carboxylic acid (-COOH) group provides a handle for forming stable amide bonds with primary amines (-NH2), which are commonly found in proteins and other biomolecules. chemicalbook.combroadpharm.com This reaction is typically facilitated by activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemicalbook.combroadpharm.com

The sulfone group (R-SO2-R') , particularly when in the form of a vinyl or allyl sulfone, is highly effective for reacting with thiol groups (-SH) found in cysteine residues of proteins. nih.govrsc.orgrsc.org This reaction, a Michael-type addition, forms a highly stable thioether bond. rsc.org Sulfone-based chemistry is often considered superior to older methods using maleimides, as the resulting linkage is more resistant to cleavage in biological environments. nih.gov The vinyl sulfone group can react specifically with thiols under mild conditions, which helps to preserve the integrity and function of sensitive biomolecules. nih.govrsc.orgresearchgate.net This modularity, where the sulfone and carboxylic acid ends react with different partners in a controlled sequence, is invaluable for assembling precisely defined bioconjugates for advanced therapeutic and diagnostic applications. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O10S B8106207 m-PEG3-Sulfone-PEG3-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLINTTTZSLFCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of M Peg3 Sulfone Peg3 Acid

General Synthetic Strategies for PEG-Sulfone Linkers

The creation of PEG linkers containing a sulfone group is a multi-step process that combines polymer chemistry with classic organic transformations. The sulfone moiety is valued for its chemical stability and its ability to influence the linker's spatial conformation.

The introduction of a sulfone group (R-SO₂-R') into a polyether backbone is typically achieved through the oxidation of a corresponding thioether (sulfide) precursor. This strategy allows for the precise placement of the sulfone group within the PEG chain.

Oxidation of Thioether Precursors : The most common method involves the synthesis of a PEG chain containing a sulfide (B99878) linkage, which is then oxidized. Powerful oxidizing agents are used to convert the sulfide to a sulfone, often proceeding through a sulfoxide (B87167) intermediate. The selectivity of this reaction is crucial to avoid degradation of the PEG backbone. organic-chemistry.org Common oxidizing systems include hydrogen peroxide catalyzed by metal catalysts like niobium carbide, or metal-free options such as urea-hydrogen peroxide with phthalic anhydride (B1165640). organic-chemistry.org

Polycondensation Reactions : An alternative approach involves the direct polymerization using monomers that already contain the sulfone group. Aromatic polysulfones, for instance, are synthesized via nucleophilic aromatic substitution polycondensation of monomers like 4,4'-dichlorodiphenyl sulfone. nih.gov While this method is common for creating high-molecular-weight poly(ether sulfone)s, similar principles can be applied to synthesize shorter, defined oligomers by controlling stoichiometry. researchgate.netnih.gov

Vinyl Sulfone Chemistry : PEG vinyl sulfone is another important precursor, where the sulfone group is part of a reactive Michael acceptor. nih.gov These molecules are synthesized from chloroethyl sulfone derivatives of PEG. nih.gov While the vinyl sulfone itself is a reactive group, the underlying synthesis demonstrates a method of incorporating a sulfone moiety into a PEG structure. biopharminternational.com The thioether linkage formed by the reaction of a vinyl sulfone with a thiol is exceptionally stable. researchgate.net

Table 1: Comparison of Methods for Sulfone Moiety Formation

Synthetic Method Precursor Key Reagents/Conditions Advantages Considerations
Thioether Oxidation PEG-S-PEG H₂O₂, Niobium Carbide, m-CPBA Precise placement of sulfone group Potential for PEG chain degradation with harsh oxidants
Polycondensation Dihalodiphenyl sulfone, Bisphenols High temperature, Anhydrous K₂CO₃ Forms stable aromatic sulfone backbone More suitable for aromatic polyethers, control of chain length can be difficult

| Vinyl Sulfone Route | Chloroethyl sulfone PEG (CES-PEG) | Base | Creates a reactive vinyl sulfone group for further conjugation | The sulfone is part of a reactive handle, not a passive linker component |

Introducing a terminal carboxylic acid function is essential for creating a heterobifunctional linker capable of forming stable amide bonds.

Oxidation of Terminal Alcohols : A straightforward method is the direct oxidation of the terminal primary alcohol of a PEG chain to a carboxylic acid. researchgate.net This can be achieved using various oxidizing agents. A method using hypohalous acid salt as the oxidant in the presence of nitrogen oxide free radical catalysts under alkaline conditions provides a high conversion rate without breaking the ether bonds of the PEG chain. google.com

Reaction with Anhydrides : An alternative two-step method involves reacting the terminal hydroxyl group of a PEG molecule with a cyclic anhydride, such as succinic anhydride. This reaction opens the anhydride ring and forms an ester bond, leaving a free carboxylic acid at the terminus. mdpi.com This is a widely used method for introducing carboxyl groups onto hydroxyl-containing polymers.

Multi-step Synthesis from Halides : PEG halides can be converted to nitriles via nucleophilic substitution, followed by hydrolysis to yield the carboxylic acid. This multi-step process provides another route to the desired functionality.

Advanced Approaches for Introducing Reactive End Groups on PEG Chains

The synthesis of a complex molecule like m-PEG3-Sulfone-PEG3-acid involves the strategic introduction of precursor functionalities that are later converted to the final sulfone and acid groups.

The assembly of the core structure often relies on nucleophilic substitution and esterification reactions to build the thioether precursor to the sulfone.

Williamson Ether Synthesis : To construct the polyether chain itself, the Williamson ether synthesis is a fundamental reaction, involving the reaction of an alkoxide with a primary alkyl halide. This can be adapted in a stepwise fashion, particularly in solid-phase synthesis, to build PEG chains of a defined length. nih.gov

Formation of Thioether Linkage : The thioether precursor to the sulfone can be formed by reacting a PEG-halide or a PEG-tosylate with a thiol-containing molecule in a classic nucleophilic substitution reaction. mdpi.com For a symmetrical molecule like the one , this could involve reacting two equivalents of a methoxy-PEG-halide with a central dithiol linker molecule.

Steglich Esterification : This reaction is a mild and efficient method for forming ester bonds between an alcohol and a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com It is particularly useful for coupling sensitive molecules and can be employed to add segments to the growing linker chain.

The terminal carboxylic acid group is often unreactive on its own and requires activation to efficiently react with nucleophiles, such as the amino groups on proteins or other small molecules.

Activation to NHS Esters : The most common method for activating a PEG-carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. idosi.orgcreativepegworks.com This is typically achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which facilitate the reaction between the carboxylic acid and NHS. jenkemusa.comjenkemusa.comnih.gov The resulting PEG-NHS ester is highly reactive towards primary amines, forming a stable amide bond under mild pH conditions. creativepegworks.com

Amide Bond Formation : Once activated, the PEG-linker can readily undergo amide bond formation. This is the key reaction for conjugating the acid terminus of the linker to a desired substrate. axispharm.com The efficiency and specificity of this coupling are critical for the successful synthesis of the final conjugate.

Table 2: Common Reagents for Derivatization of PEG Carboxylic Acids

Reagent/Coupling Agent Abbreviation Purpose Resulting Functional Group
N-Hydroxysuccinimide NHS Activation of carboxylic acid NHS Ester
N,N'-Dicyclohexylcarbodiimide DCC Coupling agent for NHS ester formation (non-aqueous) Activated Carboxylic Acid

Preparation of Defined Molecular Weight PEG Constructs Bearing Sulfone and Acid Functionalities

For applications requiring high precision, such as in PROTACs, polydisperse PEG mixtures are unsuitable. Therefore, methods that produce monodisperse or "discrete" PEGs (dPEGs) are essential. The "PEG3" notation in the target compound's name signifies a discrete chain of exactly three ethylene (B1197577) glycol units on each side of the central sulfone.

Solid-Phase Synthesis : A powerful technique for creating monodisperse PEGs is stepwise solid-phase synthesis. nih.gov In this method, PEG monomers, protected at one end and activated at the other (e.g., a tosylated tetraethylene glycol monomer with a DMT protecting group), are added sequentially to a starting molecule attached to a solid resin support. nih.gov This cycle of deprotection and coupling allows for the construction of a PEG chain with a precisely defined number of repeating units. The final product is then cleaved from the resin. This method allows for the synthesis of asymmetric derivatives which are otherwise difficult to access. nih.gov

Chromatographic Purification : Following synthesis, rigorous purification is necessary to isolate the desired compound. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are effective for separating PEG linkers of different lengths and removing low-molecular-weight impurities, ensuring the final product is of high purity and defined structure. biopharminternational.com

Characterization Techniques for Synthetic Intermediates and Final Compounds

The comprehensive characterization of this compound and its synthetic precursors is essential to confirm the chemical structure, establish purity, and ensure consistency between batches. This involves a combination of spectroscopic and chromatographic techniques to provide detailed information about the molecule's composition and integrity.

Spectroscopic Analysis (e.g., Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide specific information about the chemical environment of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy of polyethylene (B3416737) glycol (PEG) derivatives, the repeating ethylene glycol units typically show a prominent signal around 3.6 ppm. nih.gov For this compound, specific shifts are expected due to the presence of the terminal methoxy (B1213986) group, the sulfone group, and the terminal carboxylic acid. The protons of the methyl group on the methoxy terminus are expected to appear as a singlet at approximately 3.38 ppm. nih.gov The protons on the carbons adjacent to the sulfone group and the carboxylic acid will be shifted downfield due to the electron-withdrawing nature of these functional groups. It is also important to note that in ¹H NMR spectra of large PEG polymers, satellite peaks arising from ¹H-¹³C coupling can be observed, which can be used for accurate molecular weight determination. nih.govnih.govresearchgate.netacs.org

¹³C NMR provides complementary information by identifying the chemical environment of each carbon atom. The carbons in the PEG backbone typically resonate around 70 ppm. Carbons adjacent to the electron-withdrawing sulfone and carbonyl groups will exhibit downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-O-~3.38 (singlet)~59
-O-CH₂-CH₂-O- (PEG backbone)~3.65 (multiplet)~70-71
-CH₂-SO₂-CH₂-~3.4-3.5 (triplet)~56-58
-CH₂-COOH~3.7-3.8 (triplet)~68-69
-COOHSignal can be broad and variable~172-175

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation. The spectrum of a successfully synthesized molecule will display characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature for PEG-containing molecules is the strong C-O-C ether stretching vibration, which is typically observed around 1100 cm⁻¹. nih.gov The presence of the sulfone group is confirmed by two characteristic stretching bands for the S=O bond, a strong asymmetric stretch and a weaker symmetric stretch. acs.org Furthermore, the terminal carboxylic acid group will be evidenced by a sharp C=O (carbonyl) stretching band and a very broad O-H stretching band resulting from hydrogen bonding. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
C-H (Aliphatic)Stretching2950 - 2850Medium to Strong
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
S=O (Sulfone)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfone)Symmetric Stretching1160 - 1120Strong
C-O-C (Ether)Stretching1150 - 1085Very Strong

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. nih.gov It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

Due to the lack of a strong UV chromophore in the PEG structure, standard UV detection can be challenging and may offer low sensitivity. ingenieria-analitica.com Therefore, more universal detection methods are often employed for the analysis of PEG derivatives. These include Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) detection. tandfonline.com ELSD is particularly suitable for gradient elution methods, which are often necessary for separating complex mixtures. ingenieria-analitica.com

A common approach for analyzing PEGylated molecules is reversed-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. A C18 column is frequently used with a gradient elution system, typically involving a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. nemi.gov

Table 3: Example HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnReversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientExample: 10-50% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorEvaporative Light Scattering Detector (ELSD)
Injection Volume10 µL

This method allows for the separation of the final product from potentially more or less polar impurities, with the purity typically being calculated based on the relative peak area of the main component in the chromatogram.

Compound Index

Chemo Selective Reactivity and Bioconjugation Principles of M Peg3 Sulfone Peg3 Acid

Reactivity of the Sulfone Moiety with Thiol Nucleophiles

The sulfone group, particularly when configured as a vinyl sulfone or a related Michael acceptor, is an effective electrophile for targeting thiol groups, such as the side chain of cysteine residues in proteins. broadpharm.comnih.gov This reactivity is central to one arm of the linker's bifunctional capability.

The reaction between a thiol (or its more nucleophilic thiolate form) and an electrophilic sulfone, such as a vinyl sulfone, proceeds via a Michael-type addition. acs.org In this mechanism, the nucleophilic sulfur atom of a cysteine residue attacks the β-carbon of the α,β-unsaturated sulfone system. This process leads to the formation of a stable, covalent thioether bond.

The resulting thioether linkage is notably stable under a wide range of physiological conditions. nih.gov Unlike other linkages, such as disulfides, the thioether bond is not susceptible to cleavage in the reductive environment of the cell. This stability is a critical attribute for applications requiring long-term, irreversible conjugation. nih.gov Studies comparing different conjugation chemistries have demonstrated that adducts formed from mono-sulfone-PEG linkers are highly resistant to deconjugation, even in the presence of competing thiols like glutathione (B108866) (GSH). nih.govresearchgate.net

For cysteine-specific bioconjugation, maleimides have historically been the most widely used reactive group due to their rapid reaction kinetics under physiological conditions. nih.gov However, the stability of the resulting maleimide-thiol adduct (a thiosuccinimide ring) is a significant concern. nih.govresearchgate.net These adducts are susceptible to degradation through two primary pathways: a retro-Michael reaction, which cleaves the bond and releases the original thiol and maleimide, and exchange reactions with other endogenous thiols like glutathione. nih.govresearchgate.netacs.org This instability can lead to premature cleavage of a conjugated payload, reducing efficacy and potentially increasing off-target toxicity. nih.gov

In contrast, sulfone-based electrophiles form significantly more stable conjugates. nih.govresearchgate.net A direct comparison between a mono-sulfone-PEG and a maleimide-PEG conjugate on an engineered hemoglobin protein demonstrated the superior stability of the sulfone adduct. nih.govresearchgate.net After a seven-day incubation at 37°C in the presence of 1 mM glutathione, the hemoglobin conjugated with mono-sulfone-PEG retained over 90% of its conjugation. researchgate.net Conversely, the maleimide-PEG conjugate lost over 30% of its PEGylation under the same conditions, with less than 70% remaining intact. nih.govresearchgate.net This enhanced stability makes sulfone-based linkers a more appropriate choice for applications requiring long-term in vivo retention. nih.gov

FeatureSulfone-Thiol AdductMaleimide-Thiol Adduct
Bond TypeThioetherThiosuccinimide
Reaction MechanismMichael AdditionMichael Addition
Conjugate StabilityHigh; resistant to retro-Michael reaction and thiol exchange nih.govresearchgate.netLower; susceptible to retro-Michael reaction and thiol exchange nih.govacs.org
Stability in 1 mM GSH (7 days)>90% conjugation retained researchgate.net<70% conjugation retained researchgate.net
Primary Degradation PathwayGenerally stableThiol exchange, retro-Michael reaction nih.gov

The kinetics of bioconjugation are crucial for efficient and specific labeling of biomolecules. While maleimide-cysteine chemistry is considered fast, with second-order rate constants (k₂) around 10² M⁻¹s⁻¹, the development of sulfone-based electrophiles has yielded reagents with comparable or even superior reaction rates. nih.gov For instance, certain heteroaromatic sulfones have demonstrated the fastest conjugation reactions with cysteine, exhibiting a rate constant of 1651 M⁻¹s⁻¹. nih.gov More recently, sulfone-activated pyridinium (B92312) salts have been shown to react with exceptional speed, with rate constants ranging from 9,800 to 320,000 M⁻¹s⁻¹ at pH 7.0. acs.org

These rapid kinetics allow for the efficient labeling of proteins at low micromolar concentrations, often achieving high conversion rates within minutes or even seconds using stoichiometric amounts of the reagent. acs.orgresearchgate.net Fast reaction rates are advantageous as they minimize the required concentration of the labeling reagent and shorten incubation times, which can help reduce non-specific side reactions and preserve protein function. researchgate.net

Thiol-Reactive ElectrophileTypical Second-Order Rate Constant (k₂)Reference
Iodoacetamide~0.6 M⁻¹s⁻¹ nih.gov
Maleimide~10² M⁻¹s⁻¹ nih.gov
Heteroaromatic Sulfone1651 M⁻¹s⁻¹ nih.gov
Sulfone-activated Pyridinium Salts9,800 - 320,000 M⁻¹s⁻¹ acs.org

Reactivity of the Carboxylic Acid Moiety with Primary Amines

The terminal carboxylic acid on the m-PEG3-Sulfone-PEG3-acid linker provides a versatile handle for conjugation to nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. rsc.org Unlike the direct reaction of the sulfone with a thiol, the carboxylic acid requires activation to become sufficiently electrophilic to react with an amine under biocompatible conditions. rsc.org

The most common method for activating carboxylic acids for amine conjugation is through the use of carbodiimide (B86325) coupling reagents. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide widely used for this purpose. peptide.com The reaction mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is unstable and can rearrange or hydrolyze, but in the presence of a primary amine, it will react to form a stable amide bond, releasing an isourea byproduct. rsc.orgluxembourg-bio.com

To improve the efficiency of the coupling reaction and suppress side reactions, EDC is often used in combination with an additive like N-hydroxysuccinimide (NHS). rsc.org NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. rsc.orgbroadpharm.com This semi-stable ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines to yield the desired amide conjugate. creative-biogene.com The optimal pH for EDC coupling is typically slightly acidic (pH 4.5-5.5) to activate the carboxylic acid while maintaining the nucleophilicity of the amine. broadpharm.comaxispharm.com

Other powerful coupling reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), can also be used. peptide.com HATU is known for its high reactivity and ability to facilitate amide bond formation with minimal racemization, making it a preferred reagent in many synthetic applications. peptide.comluxembourg-bio.comnih.gov

Achieving selective modification of a single amine in a complex biological environment, such as on the surface of a protein, presents a significant challenge. nih.gov Proteins typically display multiple primary amines, including the N-terminal α-amino group and the ε-amino groups of numerous lysine residues, all of which can react with an activated carboxylic acid. rsc.org This often results in a heterogeneous mixture of conjugated products.

The reactivity of a specific amine is influenced by its local microenvironment and its pKa. rsc.org While lysine ε-amino groups are generally more nucleophilic than the N-terminal amine, their accessibility and protonation state at a given pH will dictate their reactivity. rsc.org Furthermore, the activated carboxylic acid must compete with other nucleophilic residues on the protein surface, such as cysteine, tyrosine, or histidine, although the primary reaction pathway for activated esters is with amines. nih.gov Because the carboxylate itself has low nucleophilicity, the activating agent must render it highly reactive, which increases the risk of cross-reactivity. nih.gov Therefore, controlling the stoichiometry of the reagents and the reaction conditions (pH, temperature, time) is critical to influence the degree of labeling, though achieving site-selectivity without protein engineering remains a formidable challenge. nih.gov

Orthogonal Reactivity of the Bifunctional Linker in Multi-Component Conjugations

The concept of orthogonal reactivity is central to the utility of this compound. It implies that each of the two reactive ends of the linker can be selectively reacted with a specific functional group on a target molecule without interfering with the other reactive terminus. This selectivity is primarily achieved by employing different reaction conditions, most notably pH, and by choosing specific functional groups on the target biomolecules.

The sulfone moiety, typically in the form of a vinyl sulfone in such linkers, is an electrophilic Michael acceptor that exhibits high reactivity towards nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins. nih.govacs.orgacs.org This reaction proceeds efficiently under mildly acidic to neutral pH conditions, forming a stable thioether bond. nih.gov

Conversely, the carboxylic acid terminus is reactive towards primary amines, like the side chain of lysine residues or the N-terminus of a protein. iris-biotech.de However, this reaction is not spontaneous and requires activation. A common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS). thermofisher.cominterchim.fr This two-step process first converts the carboxylic acid into a more reactive NHS ester, which then readily reacts with primary amines at a slightly alkaline pH, typically between 7.2 and 8.5, to form a stable amide bond. interchim.frlumiprobe.comnih.gov

The differential pH requirements for these two reactions form the basis of their orthogonality. The reaction of the sulfone with a thiol can be carried out at a pH where the primary amines are protonated and thus less nucleophilic, minimizing side reactions. mdpi.com Subsequently, by raising the pH, the deprotonated primary amines become available for reaction with the activated carboxylic acid.

Table 1: Orthogonal Reactivity Profile of this compound
Reactive TerminusTarget Functional GroupOptimal pH RangeResulting BondKey Reaction Conditions
Sulfone (Michael Acceptor)Thiol (e.g., Cysteine)6.5 - 7.5ThioetherReaction proceeds without an activator.
Carboxylic AcidPrimary Amine (e.g., Lysine)7.2 - 8.5AmideRequires activation (e.g., with EDC/NHS).

This orthogonal reactivity allows for the precise assembly of multi-component systems. For instance, a protein containing both cysteine and lysine residues can be selectively conjugated at either site. This is particularly valuable in the synthesis of ADCs, where one end of the linker can be attached to a specific site on an antibody and the other to a cytotoxic drug.

Strategies for Sequential Conjugation Utilizing Both Reactive Termini

The orthogonal nature of the sulfone and carboxylic acid groups enables the development of robust sequential conjugation strategies. This step-wise approach ensures the specific attachment of different molecules to each end of the this compound linker, preventing the formation of undesired homodimers or other side products.

A common sequential conjugation strategy involves a two-step process:

First Conjugation Step (Thiol-Sulfone Reaction): The first molecule, which contains a thiol group, is reacted with the sulfone terminus of the linker. This reaction is typically performed at a near-neutral pH (e.g., pH 7.0-7.4). At this pH, the sulfone group selectively reacts with the thiol, while the carboxylic acid remains largely unreactive. Following the reaction, the resulting conjugate is purified to remove any unreacted starting materials.

Second Conjugation Step (Amine-Carboxylic Acid Reaction): The purified conjugate from the first step, which now has a free carboxylic acid at one end, is then subjected to the second conjugation. The carboxylic acid is first activated using EDC and NHS. The second molecule, containing a primary amine, is then added to the reaction mixture, which is maintained at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the formation of an amide bond. A final purification step is then carried out to isolate the desired heterobifunctional conjugate.

An alternative approach is a one-pot, two-step sequential conjugation. In this method, the first reaction between the thiol-containing molecule and the sulfone linker is performed at a specific pH. Once this reaction is complete, the pH of the reaction mixture is adjusted, and the reagents for the second conjugation (EDC, NHS, and the amine-containing molecule) are added directly to the same reaction vessel. While potentially more efficient in terms of time and resources, this method requires careful optimization of reaction conditions to avoid cross-reactivity.

Table 2: Exemplary Sequential Conjugation Strategy
StepReactionpHReactantsOutcome
1Thiol-Sulfone Conjugation7.0 - 7.4This compound + Thiol-containing Molecule 1Molecule 1 conjugated to the sulfone terminus.
-Purification of Intermediate Conjugate
2aCarboxylic Acid Activation4.5 - 6.0Intermediate Conjugate + EDC/NHSCarboxylic acid is converted to an NHS ester.
2bAmine-NHS Ester Conjugation7.2 - 8.5Activated Intermediate + Amine-containing Molecule 2Final heterobifunctional conjugate is formed.

The choice between a two-step with intermediate purification and a one-pot sequential strategy depends on the specific molecules being conjugated, their stability at different pH values, and the desired purity of the final product. The flexibility offered by these strategies makes this compound a versatile tool in the field of bioconjugation.

Academic Applications of M Peg3 Sulfone Peg3 Acid in Advanced Chemical Systems

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.com A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. nih.gov The linker is a critical component that influences the efficacy of the resulting degrader. nih.gov

The defined length of the PEG chain (containing three ethylene (B1197577) glycol units on each side of the central sulfone group) allows for systematic modification of the linker length, which is a key parameter in optimizing PROTAC efficiency. biochempeg.comnih.gov The terminal carboxylic acid group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, while the other end of the molecule can be functionalized for connection to the second ligand, completing the PROTAC structure. The central sulfone group can also participate in specific chemical reactions, adding another layer of versatility. broadpharm.comchemicalbook.com

Table 1: Key Features of PEG-based PROTAC Linkers
FeatureContribution to PROTAC FunctionReference
Hydrophilicity (PEG units)Improves aqueous solubility and cell permeability. precisepeg.combiochempeg.com
FlexibilityAllows for optimal orientation of the two ligands for ternary complex formation. nih.gov
Defined LengthEnables systematic optimization of the distance between the POI and E3 ligase. biochempeg.comnih.gov
Terminal Functional Groups (e.g., Acid)Provides a site for covalent attachment to protein-binding ligands. medchemexpress.commedchemexpress.com

The linker is not merely a spacer but an active modulator of a PROTAC's degradation activity. Its length, rigidity, and composition critically influence the formation and stability of the ternary POI-PROTAC-E3 ligase complex, which is a prerequisite for efficient protein degradation. nih.govprecisepeg.com

Studies have shown that even minor changes in linker length can dramatically impact degradation efficiency. nih.gov Linkers that are too short may prevent the simultaneous binding of the POI and the E3 ligase, while overly long linkers might introduce excessive flexibility, leading to an entropic penalty that destabilizes the ternary complex. nih.gov For instance, studies with HaloPROTACs demonstrated that linkers with fewer than three PEG units induced minimal degradation, whereas a three-unit PEG linker achieved over 95% degradation. nih.gov Longer linkers sometimes lead to a decrease in maximal degradation and can induce the "hook effect," where high PROTAC concentrations result in the formation of binary complexes rather than the productive ternary complex. nih.gov

Site-Specific Bioconjugation Methodologies for Biomolecule Functionalization

Site-specific modification of proteins and other biomolecules is essential for creating well-defined therapeutics, diagnostics, and research tools. The sulfone group in m-PEG3-Sulfone-PEG3-acid and related compounds serves as a key functional element for achieving such precise conjugations. It acts as a Michael acceptor, reacting selectively with specific nucleophilic amino acid residues under controlled conditions.

Cysteine, with its nucleophilic thiol side chain, is a common target for site-specific protein modification. nih.gov Mono-sulfone PEG reagents have emerged as valuable alternatives to traditional maleimide-based reagents for cysteine conjugation. nih.gov The reaction proceeds via a Michael addition of the cysteine thiol to the α,β-unsaturated sulfone.

A significant advantage of sulfone-based conjugation is the stability of the resulting thioether bond. nih.govresearchgate.net Unlike maleimide-thiol adducts, which can undergo a retro-Michael reaction leading to deconjugation, the sulfone conjugate is significantly more stable, particularly in the presence of competing biological thiols like glutathione (B108866). nih.govresearchgate.net For example, a comparative study showed that a mono-sulfone-PEG conjugate with hemoglobin retained over 90% of its structure after seven days at 37°C, whereas the corresponding maleimide-PEG conjugate remained less than 70% intact under the same conditions. researchgate.net This enhanced stability is critical for developing long-lasting bioconjugates.

Table 2: Comparison of Cysteine Conjugation Chemistries
Reagent TypeConjugate StabilityMechanismReference
Maleimide-PEGSusceptible to retro-Michael reaction and thiol exchange.Michael Addition nih.govresearchgate.net
Mono-sulfone-PEGHighly stable; resistant to deconjugation.Michael Addition nih.govresearchgate.net

Polyhistidine tags (His-tags), commonly used for protein purification, can also be targeted for site-specific conjugation using PEG-sulfone reagents. nih.govacs.org This methodology allows for modification at the N- or C-terminus of a protein, away from its functional domains. nih.gov The reaction involves a bis-alkylation mechanism where the sulfone reagent crosslinks two histidine residues within the tag. rsc.orgresearchgate.net

Research has shown that a tag comprising as few as two histidine residues, sometimes separated by a glycine (B1666218) (His-Gly-His), can be sufficient for efficient PEGylation. rsc.org This approach has been successfully applied to various proteins, including domain antibodies and interferon α-2a, demonstrating its utility for creating therapeutically relevant conjugates with preserved biological activity and extended circulation half-lives. nih.govacs.org The ability to attach one or more PEG molecules to the His-tag by adjusting the reaction stoichiometry provides further control over the final product's properties. nih.gov

Many proteins, including antibodies and their fragments, contain native disulfide bonds that are crucial for their structural integrity. Disulfide bridging PEGylation using bis-sulfone reagents is a powerful strategy for site-specific modification that maintains the protein's tertiary structure. acs.orgnih.govaxispharm.com

The chemical principle involves a two-step process:

Mild Reduction : A specific, accessible disulfide bond is selectively reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), yielding two free cysteine thiols. acs.orgnih.gov

Bis-Alkylation : The PEG-bis-sulfone reagent is then added. It undergoes a sequential addition-elimination reaction with the two thiols, re-forming a stable, three-carbon bridge between the sulfur atoms, with the PEG chain covalently attached. acs.orgresearchgate.net

This bis-alkylation mechanism ensures that one PEG molecule is conjugated per disulfide bond, resulting in a homogenous product with a defined drug-to-antibody ratio (in the context of antibody-drug conjugates). axispharm.comresearchgate.netcreative-biolabs.com This strategy avoids the potential for protein denaturation and has been used to PEGylate enzymes, antibody fragments (Fabs), and cytokines without abolishing their biological activity. acs.orgnih.govnih.gov The resulting thioether linkages are stable, preventing the disulfide scrambling or aggregation that can occur when cysteines are left unpaired. researchgate.netacs.org

Disulfide Bridging PEGylation and its Chemical Principles

Integration of Conjugation during Protein Refolding Processes

A significant advancement in the application of sulfone-based PEG linkers, such as this compound, is the integration of the conjugation step with protein refolding processes. ucl.ac.uknih.gov Many therapeutic proteins expressed in bacterial systems, like E. coli, accumulate as insoluble inclusion bodies and require a refolding step to regain their native conformation and biological activity. ucl.ac.uknih.gov Traditionally, protein modification is a separate process performed after the protein has been purified and refolded, which can be inefficient and costly. ucl.ac.uknih.gov

By introducing a PEG-mono-sulfone reagent, which can be generated in situ from a bis-sulfone precursor, into the refolding buffer, it is possible to achieve simultaneous refolding and site-specific PEGylation. ucl.ac.uk As the protein refolds and its native disulfide bonds are formed, the sulfone reagent can intercept the free cysteine thiols and form a stable, covalent bridge. ucl.ac.uk This integrated approach has been shown to be effective for several proteins, including interferon-β1b. ucl.ac.uknih.gov

The presence of the PEGylation reagent during refolding can also offer additional benefits. In some cases, it can act as a folding enhancer, reducing the propensity for protein aggregation, which is a common issue during refolding. ucl.ac.uknih.gov For instance, in the absence of the PEG-mono-sulfone reagent, the refolding of interferon-β1b was found to be less efficient and resulted in the formation of protein aggregates. ucl.ac.uknih.gov This suggests that the simultaneous refolding and PEGylation strategy can lead to higher yields of correctly folded and modified protein, potentially streamlining the biopharmaceutical manufacturing process. ucl.ac.uknih.gov

ProteinLinker TypeProcessOutcomeReference
Interferon-β1bPEG-mono-sulfoneSimultaneous Refolding and PEGylationFormation of biologically active PEG-IFN-β1b; reduced aggregation compared to refolding alone. ucl.ac.uknih.gov
LeptinPEG-mono-sulfoneDisulfide-bridging conjugation of partially unfolded proteinFormation of PEGylated leptin. ucl.ac.uknih.gov
RNase T1PEG-mono-sulfoneDisulfide-bridging conjugation of unfolded proteinFormation of PEGylated RNase T1. ucl.ac.uknih.gov

Impact of Conjugation Site and Linker Architecture on Biomolecule Function and Structure

The architecture of the this compound linker, which consists of two short PEG3 units separated by a sulfone group, offers a balance of hydrophilicity and a defined spatial separation between the conjugated protein and any other molecule attached to the acid terminus. The PEG chains contribute to increased hydrodynamic size, which can prolong the circulation half-life of the modified protein by reducing renal clearance. biochempeg.commdpi.com Furthermore, the hydrophilic nature of PEG can help to mask immunogenic epitopes on the protein surface, potentially reducing its immunogenicity. precisepeg.com

The length of the PEG linker can also have a direct impact on the biological activity of the conjugate. nih.govresearchgate.net While longer PEG chains can provide better shielding and longer circulation times, they can also lead to a greater reduction in biological activity due to increased steric hindrance. nih.govcreativepegworks.com The relatively short PEG3 units in this compound may be advantageous in situations where a high degree of residual activity is desired. Studies on different PEGylated proteins have shown that the effect of PEGylation on protein stability can be variable, with some studies reporting no significant changes in the secondary or tertiary structure of the protein upon conjugation. nih.gov

FactorImpact on BiomoleculeGeneral Findings
Conjugation Site Biological ActivityModification at sites distal to the active region is more likely to preserve function. acs.org
ImmunogenicityCan mask immunogenic epitopes, reducing immune response. precisepeg.com
Linker Length (PEG) Circulation Half-lifeLonger chains generally lead to longer half-life. biochempeg.commdpi.com
Biological ActivityLonger chains can increase steric hindrance, potentially reducing activity. nih.govcreativepegworks.com
Linker Composition (PEG) Solubility & StabilityThe hydrophilic nature of PEG enhances solubility and can protect against proteolysis. precisepeg.com

Applications in Functional Materials Science and Surface Modification

Modification of Inorganic and Polymeric Substrates

Heterobifunctional linkers like this compound, which possess two different reactive functional groups, are valuable tools for the surface modification of both inorganic and polymeric materials. mdpi.comjenkemusa.com The sulfone group can be utilized for conjugation to thiol-containing molecules, while the carboxylic acid terminus can be activated to react with amine groups on a substrate surface, or vice versa. broadpharm.com This allows for the covalent grafting of the PEG linker onto a variety of surfaces, thereby altering their physicochemical properties.

For polymeric substrates, surface modification with PEG linkers is a common strategy to enhance their biocompatibility and reduce non-specific protein adsorption. nih.govmdpi.com For example, polymers such as polyurethanes have been surface-grafted with PEG to improve their hydrophilicity and support cell viability. nih.govmdpi.com The carboxylic acid end of this compound could be activated to react with amine or hydroxyl groups on a polymer surface, creating a stable amide or ester linkage.

In the case of inorganic substrates such as silica (B1680970) or metal oxides, surface functionalization often begins with the introduction of a silane (B1218182) coupling agent that presents a reactive group for further modification. nih.gov A heterobifunctional PEG linker can then be attached to this functionalized surface. The PEG chains create a hydrophilic and sterically hindered layer that can prevent the non-specific binding of proteins and other biomolecules, which is a critical requirement for many biomedical and diagnostic applications. researchgate.net

Enhancement of Hydrophilicity and Interfacial Properties

A primary application of grafting PEG linkers onto surfaces is to enhance their hydrophilicity. nih.govmdpi.com The ethylene glycol repeat units in the PEG chains are highly hydrophilic and can form hydrogen bonds with water molecules, creating a hydration layer on the surface. researchgate.net This hydration layer is thought to be a key factor in the ability of PEGylated surfaces to resist protein adsorption, a phenomenon often referred to as "bio-fouling". researchgate.net

The grafting of PEG onto a hydrophobic surface can significantly reduce its water contact angle, providing a quantitative measure of the increase in hydrophilicity. nih.govnih.gov The density and length of the grafted PEG chains can influence the extent of this effect. nih.govnih.gov Higher grafting densities and longer PEG chains generally lead to a more hydrophilic surface. The presence of the this compound linker on a surface would be expected to impart these hydrophilic characteristics, thereby improving the interfacial properties of the material when in contact with aqueous environments. This is particularly important for biomedical devices and implants, where reducing protein adsorption can help to prevent adverse biological responses such as inflammation and thrombosis. nih.gov

Functionalization of Nanoparticles for Improved Dispersion and Stability

The functionalization of nanoparticles with PEG linkers is a widely used strategy to improve their dispersion and stability in biological media. nih.govmdpi.com Untreated nanoparticles often aggregate in high-salt physiological environments and are rapidly cleared from circulation by the immune system. nih.govcreativepegworks.com A coating of PEG chains, often referred to as a "stealth" coating, can prevent this by creating a hydrophilic and sterically-hindered surface. nih.govcreativepegworks.com

The this compound linker is well-suited for this application. Its carboxylic acid terminus can be used to attach the linker to the nanoparticle surface, for example, by forming an amide bond with amine groups on the nanoparticle. The sulfone group at the other end would then be available for the conjugation of targeting ligands, drugs, or imaging agents. This heterobifunctional nature allows for the creation of multifunctional nanoparticles with both improved stability and targeted functionality. researchgate.netjenkemusa.com

The PEG chains on the nanoparticle surface increase their hydrodynamic radius and create a hydration layer that prevents opsonization (the process by which particles are marked for phagocytosis) and recognition by the reticuloendothelial system (RES). nih.govcreativepegworks.com This leads to a longer circulation time in the bloodstream, which is often a prerequisite for effective drug delivery to target tissues. nih.gov The improved dispersion and stability of PEGylated nanoparticles are critical for their successful application in areas such as drug delivery, medical imaging, and diagnostics. purepeg.com

Material TypeModification StrategyDesired OutcomePotential Role of this compound
Polymeric Substrates Covalent grafting of PEGIncreased hydrophilicity, reduced protein adsorption, improved biocompatibility. nih.govmdpi.comThe carboxylic acid can be used for attachment to the polymer, while the sulfone remains available for further functionalization.
Inorganic Substrates Silanization followed by PEG graftingCreation of a bio-inert surface that resists non-specific binding. nih.govresearchgate.netCan be attached to a silanized surface to create a hydrophilic and functionalizable coating.
Nanoparticles Surface coating with PEGImproved dispersion and stability in biological fluids, longer circulation time ("stealth" effect). nih.govcreativepegworks.comCan be used to create a "stealth" coating and provide a functional handle (sulfone) for attaching targeting moieties. researchgate.netjenkemusa.com

Engineering of Polymeric Scaffolds and Hydrogels

Poly(ethylene glycol) (PEG)-based hydrogels are extensively used in biomedical applications, such as tissue engineering and drug delivery, due to their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. nih.govpolysciences.com The incorporation of functional molecules like this compound can impart specific chemical handles for cross-linking and bio-functionalization.

A variety of chemical strategies are employed to cross-link functionalized PEG macromers into stable hydrogel networks. These methods must be efficient in aqueous environments and cytocompatible for biomedical applications. nih.gov Common cross-linking chemistries include:

Photopolymerization: Radical-mediated chain-growth polymerization of PEG diacrylates (PEGDA) or dimethacrylates is a widely used method. This technique allows for rapid gelation and spatial-temporal control. nih.gov

Click Chemistry: These reactions are highly efficient, specific, and biocompatible. Thiol-ene reactions, where multi-arm PEG-thiols react with PEG-norbornene, and strain-promoted azide-alkyne cycloadditions (SPAAC) are prominent examples used for forming hydrogels under mild conditions. nih.govnih.gov

Michael-type Addition: This reaction involves the conjugate addition of a nucleophile, such as a thiol, to an electron-poor double bond. PEG-vinyl sulfone (PEG-VS) and PEG-maleimide are common macromers that react with thiol-containing cross-linkers to form hydrogels. acs.orgnih.govnih.gov While the saturated sulfone in this compound is not reactive in this manner, related PEG-methylsulfone (PEG-MS) macromers have been shown to react with thiols to form cytocompatible hydrogels, generating methylsulfinic acid as a byproduct. acs.orgresearchgate.net

Enzymatic Cross-linking: Enzymes like tyrosinase or transglutaminases can be used to form covalent bonds between functionalized PEG chains, offering high specificity and biocompatibility. nih.gov

For a molecule like this compound, the terminal carboxylic acid group is the primary site for cross-linking. It can be activated, for instance, using N-hydroxysuccinimide (NHS) chemistry, to react with amine-functionalized PEG or other polymers, thereby integrating the sulfone-containing PEG linker into the hydrogel network.

Functionalized microgels are microscopic hydrogel particles that serve as platforms for various biomedical applications, including biosensing and drug delivery. frontiersin.org The incorporation of chemical functionalities is crucial for the subsequent attachment of biomolecules. The carboxylic acid group of this compound makes it an ideal candidate for imparting such functionality.

A prominent method for fabricating uniform, functionalized microgels is through microfluidics. frontiersin.orgfao.org Research has demonstrated the production of polyacrylic acid functionalized polyethylene (B3416737) glycol (PAA-PEG) microgels using a double emulsion (water-in-oil-in-water) drop-based microfluidic approach. frontiersin.orgdntb.gov.ua In this process, an inner prepolymer phase containing PEG-diacrylate (PEGDA) and a functional co-monomer (like polyacrylic acid) is photopolymerized to form microgels. frontiersin.org The dimensions of these microgels can be precisely controlled by tuning the flow rates of the different phases within the microfluidic device. frontiersin.orgfao.org

The resulting microgels possess carboxyl groups on their surface and within their network, which are then available for biomolecular conjugation. frontiersin.org This is typically achieved using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to activate the carboxyl groups, which then react with primary amines on proteins or other biomolecules. frontiersin.org Studies using the fluorescent protein R-phycoerythrin (R-PE) have shown this method leads to highly efficient and reliable biomolecular conjugation with minimal non-specific adsorption. frontiersin.orgfao.org The acid terminal of this compound could be similarly employed to create functionalized microgels for targeted biomolecular applications.

Table 1: Parameters for Microfluidic Fabrication of Functional PAA-PEG Microgels
ParameterDescriptionExample Condition/ValueReference
Fabrication MethodDouble emulsion (W/O/W) drop-based capillary microfluidics- frontiersin.org
Inner Phase (Prepolymer)Aqueous solution containing PEGDA, Polyacrylic acid (PAA), and a photoinitiatorPEGDA (700 Da), 2-hydroxy-2-methylpropiophenone frontiersin.org
Middle Phase (Oil)Sacrificial oil layer with surfactantHFE-7500 oil with 2% (w/w) PEG-PFPE surfactant google.com
Outer Phase (Aqueous)Aqueous solution with surfactantPolyvinyl alcohol (PVA) solution frontiersin.org
Cross-linkingUV photopolymerizationUV exposure post-droplet formation frontiersin.org
Bioconjugation ChemistryActivation of carboxyl groups followed by reaction with aminesEDC/NHS activation for coupling with R-phycoerythrin frontiersin.org

Catalytic Applications of Sulfone-Functionalized PEG Derivatives

While the sulfone group in this compound is generally stable, derivatives of PEG functionalized with sulfur-containing acidic groups, particularly sulfonic acid, have emerged as highly effective and environmentally friendly catalysts in organic synthesis.

Sulfuric acid-modified polyethylene glycol, often denoted as PEG-OSO3H or PEG-sulfonic acid, has been established as an efficient, biodegradable, and reusable solid acid catalyst. semanticscholar.orgfao.orgresearchgate.net This polymeric catalyst combines the properties of a Brønsted acid with the advantages of a PEG support, such as solubility in various solvents and ease of recovery. researchgate.netrsc.org

PEG-OSO3H has been successfully employed in a variety of organic reactions, including:

Strecker-type synthesis of α-aminonitriles. rsc.org

Knoevenagel condensation to produce novel bis-Knoevenagel products. fao.org

Synthesis of poly-substituted quinolines under microwave irradiation. semanticscholar.org

Mannich reactions for the synthesis of β-amino carbonyl compounds. semanticscholar.org

A key advantage of PEG-OSO3H is its reusability. After a reaction, the catalyst can often be recovered by precipitation and filtration, and reused multiple times without a significant loss of catalytic activity. fao.orgresearchgate.net This makes it a cost-effective and green alternative to traditional corrosive and volatile acid catalysts. researchgate.net

Table 2: Performance of PEG-OSO3H Catalyst in Selected Organic Syntheses
Reaction TypeSubstratesConditionsYieldCatalyst ReusabilityReference
Strecker SynthesisAldehydes, Amines, TMSCNWater, Room Temp.Good to ExcellentRecycled several times without loss of efficiency rsc.org
Bis-Knoevenagel CondensationAromatic aldehydes, Active methylene (B1212753) compoundsSolvent-free, ThermalHigh ConversionsReused several times without significant loss fao.org
Quinolines SynthesisAnilines, Carbonyl compoundsSolvent-free, MicrowaveExcellent- semanticscholar.org

The catalytic efficacy of PEG-based systems stems from a combination of the functional catalytic group and the unique properties of the PEG polymer chain itself. researchgate.net In the case of PEG-OSO3H, the sulfonic acid group (-SO3H) provides the Brønsted acidity necessary to protonate substrates and initiate the reaction. axispharm.com

Beyond the acidic site, the PEG backbone plays a crucial role, often acting as a phase-transfer catalyst (PTC). researchgate.netjlu.edu.cn This is particularly important in heterogeneous reaction mixtures. The polyether chain of PEG can coordinate with metal cations (like K+ in K2CO3-catalyzed reactions) or polar substrates, transferring them from a solid or aqueous phase into an organic phase where the reaction occurs. researchgate.net This phase-transfer mechanism enhances reaction rates by increasing the effective concentration of reactants. Furthermore, the numerous ether oxygens along the PEG chain can participate in hydrogen bonding with substrates, which can help stabilize transition states and facilitate bond cleavage or formation. frontiersin.org In some applications, PEG can also influence the morphology and prevent the aggregation of catalytic particles, leading to a larger effective surface area and higher reaction efficiency. frontiersin.org

Computational and Theoretical Studies on M Peg3 Sulfone Peg3 Acid and Its Conjugates

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic-level information about molecules, including their reactivity. For m-PEG3-Sulfone-PEG3-acid, these calculations are crucial for understanding the chemical behavior of the sulfone group, which can participate in conjugation reactions.

The sulfone group (R-SO₂-R') is generally considered to be relatively stable. DFT studies can be used to calculate the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicators of a molecule's reactivity. mdpi.com The LUMO of a sulfone is typically centered on the sulfur atom, making it susceptible to nucleophilic attack. DFT calculations can quantify the energy of the LUMO and the partial charges on the atoms, providing a more precise understanding of the electrophilic nature of the sulfonyl sulfur. researchgate.net

A key reaction involving sulfones in bioconjugation is the Michael addition of a nucleophile, such as a thiol group from a cysteine residue, to an α,β-unsaturated sulfone (vinyl sulfone). researchgate.net While this compound itself is a saturated sulfone, related chemistries are relevant. For nucleophilic substitution reactions at the sulfonyl sulfur, quantum chemical calculations can elucidate the reaction mechanism and energetics. These reactions can proceed through different pathways, such as a concerted Sₙ2 mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. mdpi.comrsc.org

DFT calculations can map the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies. mdpi.comacs.org The activation energy is a critical parameter that determines the rate of the reaction. For example, in the reaction of a thiol with a sulfone, calculations can model the approach of the thiol nucleophile to the sulfur center, the formation of the new sulfur-sulfur bond, and the departure of the leaving group. mdpi.comacs.org These calculations can also assess the influence of the surrounding PEG chains and the solvent on the reaction energetics.

The table below presents a summary of insights that can be gained from quantum chemical calculations on sulfone-containing linkers.

Calculated PropertySignificance for this compound
Molecular Orbitals (HOMO/LUMO) Predicts the sites of electrophilic and nucleophilic attack, indicating the reactivity of the sulfone group. mdpi.com
Partial Atomic Charges Quantifies the electrophilicity of the sulfur atom in the sulfone group. researchgate.net
Reaction Mechanism (e.g., Sₙ2 vs. Addition-Elimination) Elucidates the pathway of nucleophilic substitution at the sulfur atom. mdpi.comrsc.org
Transition State Geometry and Energy Determines the activation energy and, consequently, the kinetic feasibility of conjugation reactions involving the sulfone moiety. mdpi.comacs.org
Reaction Energies (ΔE) Calculates the overall thermodynamics of the conjugation reaction (i.e., whether it is energetically favorable). nih.gov

Structure-Reactivity Relationship Modeling for Optimized Linker Design

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. drugdesign.orgmdpi.com For bifunctional linkers like this compound, such models can guide the design of new linkers with optimized properties for specific applications, such as in PROTACs or ADCs.

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase. nih.govnih.gov The length, rigidity, and chemical composition of the linker are all critical parameters that influence the efficacy of the resulting degrader. scienceopen.com Computational modeling is increasingly used to predict the three-dimensional structure of these ternary complexes and to guide linker design. foxchase.orgscienceopen.comresearchgate.net By modeling the protein-protein docking in the presence of different linkers, researchers can identify optimal linker lengths and attachment points that lead to favorable protein-protein interactions within the ternary complex. nih.gov

For example, a linker that is too short may cause steric clashes between the two proteins, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to an unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. nih.gov Computational approaches can screen a virtual library of linkers with varying PEG lengths and compositions to predict their ability to form a stable ternary complex, thus prioritizing synthetic efforts.

QSAR models can be developed to correlate linker properties with experimentally determined degradation efficiency (e.g., DC₅₀ values). The descriptors used in such models could include:

Linker Length: The number of atoms or the end-to-end distance of the linker.

Flexibility: The number of rotatable bonds or descriptors derived from conformational analysis.

Hydrophilicity/Hydrophobicity: Calculated logP or polar surface area.

Electronic Properties: Descriptors derived from quantum chemical calculations, such as partial charges or molecular orbital energies.

The table below outlines key parameters in structure-reactivity relationship modeling for linker optimization.

Linker ParameterImpact on Conjugate FunctionModeling Approach
Length Influences the distance and orientation between the two conjugated moieties, critical for ternary complex formation in PROTACs. nih.govscienceopen.comMolecular docking and MD simulations to predict ternary complex stability. foxchase.orgresearchgate.net
Composition (e.g., PEG units) Affects solubility, cell permeability, and pharmacokinetic properties. mdpi.comQSAR models correlating physicochemical descriptors (e.g., logP, polar surface area) with activity. drugdesign.org
Rigidity/Flexibility A more rigid linker may pre-organize the conjugate into a favorable conformation but with a higher entropic penalty. mdpi.comConformational analysis using MD simulations to assess the accessible conformational space.
Attachment Points The exit vectors from the conjugated molecules are crucial for proper orientation. nih.govProtein-protein docking and virtual screening of different linker attachment points. scienceopen.com

Future Directions and Emerging Research Avenues for M Peg3 Sulfone Peg3 Acid

Development of Novel Reaction Chemistries and Bioconjugation Strategies

The sulfone moiety within m-PEG3-Sulfone-PEG3-acid is a key target for chemical innovation, promising more efficient, selective, and stable bioconjugates.

One of the most promising areas of development is the expansion of site-specific conjugation techniques. Building on the established reactivity of bis-sulfone compounds with cysteine thiols, future research will likely focus on fine-tuning this interaction for even greater control. axispharm.comacs.org This involves designing linkers that can selectively bridge disulfide bonds within proteins without causing irreversible denaturation, thereby preserving the protein's tertiary structure and biological activity. axispharm.comacs.org The development of α,β-unsaturated β'-monosulfone functionalized PEG reagents represents a significant step in this direction, enabling sequential and interactive bis-alkylation. acs.org

Furthermore, the vinyl sulfone group is experiencing a resurgence in bioconjugation, valued for its ability to react with free thiol groups under mildly acidic conditions, which can help avoid non-specific reactions with other nucleophilic groups like amines. gbibio.comnih.gov This pH-dependent reactivity opens up avenues for more controlled conjugation processes. Research into novel cleavage strategies for the sulfone linker itself is also an active area. For instance, the use of reagents like trimethyl aluminum has been explored for the traceless cleavage of sulfone linkers in solid-phase synthesis, a concept that could be adapted for controlled release applications in biological systems. nih.gov

Emerging "click" chemistry applications are also set to expand the utility of sulfone-containing linkers. slideshare.net While traditional click reactions often involve azide-alkyne cycloadditions, the reactivity of vinyl sulfones in thiol-ene reactions presents a robust alternative for creating stable thioether linkages. acs.org The development of new catalysts and reaction conditions will be crucial in fully realizing the potential of these next-generation bioconjugation strategies.

Bioconjugation StrategyReactive GroupTarget Residue(s)Key Advantages
Disulfide Bridging Bis-sulfoneCysteineSite-specific conjugation, maintains protein structure
pH-Controlled Thiol Addition Vinyl sulfoneCysteineHigh specificity at mildly acidic pH, stable thioether bond
Traceless Cleavage SulfoneN/AEnables release of unmodified cargo
Thiol-Ene "Click" Reaction Vinyl sulfoneCysteineHigh efficiency, stable linkage, orthogonal to other reactions

Advanced Applications in Multifunctional Bio-Hybrid Materials

The unique properties of this compound make it an ideal building block for the next generation of multifunctional bio-hybrid materials, including stimuli-responsive systems and advanced hydrogels.

A significant area of application lies in the development of stimuli-responsive materials that can react to changes in their environment, such as pH, redox potential, or the presence of specific enzymes. nih.gov The sulfone linker can be incorporated into polymer backbones to create materials that change their properties—for instance, releasing a therapeutic payload—under specific physiological conditions. figshare.com For example, linkers could be designed to be stable in the bloodstream but cleavable in the reductive environment of the cytoplasm. figshare.com

The precise length and hydrophilic nature of the PEG chains in this compound are highly advantageous for the formation of hydrogels. These cross-linked polymer networks can encapsulate cells or therapeutic agents. nih.gov Divinyl sulfone is already used to crosslink polysaccharide materials into hydrogels, and the defined PEG units of this compound could offer enhanced control over the mechanical and biochemical properties of these scaffolds. nih.gov Future research will likely focus on creating "smart" hydrogels that can respond to biological cues for applications in tissue engineering and controlled drug delivery. nih.govresearchgate.net

In the realm of nanotechnology, this linker can be used to functionalize the surface of nanoparticles, improving their stability and biocompatibility. axispharm.com The sulfone group provides a stable anchor for attaching targeting ligands or drug molecules, while the PEG chains create a hydrophilic shield that can reduce non-specific interactions and prolong circulation time. chempep.com The development of multifunctional nanoparticles that combine diagnostic and therapeutic capabilities (theranostics) is a particularly exciting prospect.

Bio-Hybrid MaterialRole of this compoundPotential Future Application
Stimuli-Responsive Polymers Incorporation into the polymer backbone as a cleavable or responsive unit.Targeted drug delivery systems that release cargo in response to specific cellular environments. nih.gov
Advanced Hydrogels Acts as a cross-linker to form biocompatible and biodegradable scaffolds.Scaffolds for tissue engineering that can be tuned to guide cell behavior and controlled release of growth factors. nih.govnih.gov
Functionalized Nanoparticles Surface modification to enhance stability, biocompatibility, and for conjugation of targeting moieties.Theranostic nanoparticles for simultaneous imaging and treatment of diseases like cancer.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The drive for efficiency and reproducibility in drug discovery and materials science necessitates the integration of versatile linkers like this compound with high-throughput screening (HTS) and automated synthesis platforms.

The well-defined, monodisperse nature of this compound is a critical advantage for HTS. chempep.com Polydisperse PEG linkers can lead to heterogeneous conjugates, complicating analysis and interpretation of screening results. In contrast, the precise length of this linker ensures the generation of homogeneous bioconjugates, which is essential for obtaining reliable structure-activity relationships. njbio.com This allows for the rapid and reproducible creation of libraries of antibody-drug conjugates (ADCs) or other bioconjugates with defined drug-to-antibody ratios (DARs) for screening. njbio.com

"Designer" PEG linkers that are cleavable during sample preparation are being developed to simplify the analytical characterization of complex bioconjugates. acs.orgacs.org These linkers enable automated data analysis and are highly compatible with HTS workflows. By leaving behind a small reporter molecule after cleavage, they allow for the easy identification of conjugation sites using standard techniques like peptide mapping. acs.org This approach significantly accelerates the characterization process, which is often a bottleneck in the development of PEGylated proteins. acs.orgacs.org

Furthermore, the principles of solid-phase synthesis, which are amenable to automation, are being adapted for the creation of sequence-defined oligomers and custom linkers. acs.org Automated platforms, such as modified peptide synthesizers, can be programmed to perform iterative reaction cycles to build custom linkers with precise lengths and functionalities. acs.org This capability will allow researchers to rapidly generate libraries of linkers with varying PEG lengths and reactive groups for optimization in specific applications. The integration of this compound and its derivatives into these automated workflows will undoubtedly accelerate the discovery and development of new therapeutics and advanced materials. rsc.orgnih.gov

PlatformBenefit of this compound IntegrationFuture Outlook
High-Throughput Screening (HTS) Enables the generation of homogeneous conjugates for reliable structure-activity relationship studies. njbio.comRapid screening of large libraries of bioconjugates to identify lead candidates with optimal properties.
Automated Data Analysis Can be incorporated into "designer linkers" that simplify analytical characterization through controlled cleavage. acs.orgStreamlined workflows for quality control and characterization of bioconjugates, reducing development timelines.
Automated Synthesis The defined structure is compatible with iterative, automated synthesis protocols for creating custom linkers. acs.orgOn-demand synthesis of linker libraries for rapid optimization of linker properties for specific applications.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of m-PEG3-Sulfone-PEG3-acid that influence its reactivity in bioconjugation reactions?

  • Answer : The compound’s reactivity is governed by three structural elements: (1) the sulfone group, which enables selective thiol-mediated conjugation; (2) the dual PEG3 spacers, which modulate solubility and steric accessibility; and (3) the terminal acid group, which facilitates pH-dependent activation. Researchers should use nuclear magnetic resonance (NMR) spectroscopy to confirm sulfone group integrity and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify PEG chain length .

Q. How can researchers verify the purity and molecular weight of this compound post-synthesis?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 220 nm is recommended for purity analysis, while electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight confirmation. Batch-to-batch variability can be minimized by adhering to strict synthetic protocols, including inert atmosphere conditions and real-time reaction monitoring via thin-layer chromatography (TLC) .

Q. What analytical techniques are most suitable for confirming the integrity of the sulfone linkage during storage?

  • Answer : Fourier-transform infrared spectroscopy (FTIR) can track sulfone-specific peaks (e.g., S=O stretching at 1300–1350 cm⁻¹). Accelerated stability studies under varying pH (4.0–8.0) and temperature (4–37°C) conditions, followed by liquid chromatography-mass spectrometry (LC-MS), are critical for assessing hydrolytic degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing reaction conditions for this compound-mediated protein conjugation?

  • Answer : Key parameters include:

  • Stoichiometry : Use a 5:1 molar excess of the compound to target protein to account for hydrolysis side reactions.
  • pH optimization : Conduct trials between pH 7.2–8.5 to balance sulfone reactivity and protein stability.
  • Kinetic monitoring : Employ size-exclusion chromatography (SEC) at 0, 2, and 24 hours to assess conjugation efficiency.
    Reference control experiments with non-thiolated proteins to confirm specificity .

Q. How should researchers address contradictions in reported conjugation efficiencies of this compound across different protein substrates?

  • Answer : Contradictions often arise from variations in protein surface thiol accessibility and buffer composition. To resolve these:

  • Perform in silico modeling (e.g., PyMOL) to predict solvent-accessible cysteine residues.
  • Compare conjugation yields in Tris (pH 8.0) vs. phosphate (pH 7.4) buffers to identify ionic strength effects.
  • Conduct pairwise statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to isolate substrate-specific variables .

Q. What strategies exist for characterizing the hydrolytic stability of the sulfone linkage under physiological conditions?

  • Answer : Design a two-phase study:

  • Phase 1 : Incubate the compound in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) and quantify degradation products via reverse-phase HPLC.
  • Phase 2 : Use X-ray photoelectron spectroscopy (XPS) to analyze sulfur oxidation states post-hydrolysis.
    Include a positive control (e.g., disulfide-containing linker) to benchmark stability .

Q. How can researchers validate novel conjugation protocols using this compound to ensure reproducibility?

  • Answer : Implement a three-tier validation framework:

  • Tier 1 : Repeat experiments across three independent batches of the compound.
  • Tier 2 : Compare results with orthogonal conjugation methods (e.g., maleimide-based linkers).
  • Tier 3 : Share raw data (e.g., MS spectra, chromatograms) in public repositories to enable independent verification .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for comparing conjugation efficiency data across multiple studies?

  • Answer : Normalize data to protein concentration and reaction time, then apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias in reported efficiencies. Open-source tools like R (with lme4 package) or Python (SciPy stack) are suitable for meta-analysis .

Q. How should researchers document synthetic protocols to meet reproducibility standards?

  • Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Report exact molar ratios, catalyst concentrations, and reaction termination criteria.
  • Include raw spectroscopic data (NMR, MS) as supplementary information.
  • Use electronic lab notebooks with timestamped entries to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.